2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group attached to a pyrrolidine-substituted carbonyl moiety. The pyrrolidine ring contributes to its basicity and conformational flexibility, while the 4-chlorophenyl group enhances lipophilicity, influencing bioavailability and receptor interactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWLOSYCPFWTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-(4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Cellular Pathways: Affecting cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on Melting Points : Compound 5j (152–153°C) exhibits a higher melting point than its 3-chloro analog 5i (99–100°C), likely due to enhanced crystallinity from the para-chloro substitution .
- Molecular Weight and Lipophilicity : The target compound (223.70 g/mol) is smaller and less lipophilic than 5j (483.90 g/mol), which contains a bulky triazole-thio-quinazoline moiety .
Spectral and Analytical Data
Biological Activity
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one, commonly referred to by its CAS number 19202-19-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article compiles relevant findings regarding its antibacterial, antifungal, and overall pharmacological properties, supported by data tables and case studies.
Chemical Characteristics
- Molecular Formula : C₁₂H₁₄ClNO
- Molecular Weight : 223.70 g/mol
- CAS Number : 19202-19-8
Antibacterial Properties
Recent studies indicate that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial activity. The compound has been tested against various strains of bacteria, demonstrating efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study Findings :
A study evaluated the antibacterial activity of several pyrrolidine derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds. Specifically, the compound showed complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrrolidine Derivative | Varies | Various |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been investigated for antifungal activity. Research has shown that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens, although specific data on this compound is limited.
The biological activity of this compound is believed to be linked to its structural characteristics, particularly the presence of the chlorophenyl group which enhances its interaction with bacterial cell membranes and enzymes involved in cell wall synthesis . The halogen substituents in similar compounds have been shown to play a crucial role in their bioactivity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that the compound may have favorable pharmacokinetic properties; however, further studies are required to elucidate its metabolism and potential cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
